4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde
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Overview
Description
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is a complex organic compound that features a quinoxaline moiety linked to a benzaldehyde group through a phenoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The nitro group is then introduced via nitration, and the phenoxy linkage is formed through a nucleophilic aromatic substitution reaction . Finally, the benzaldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The nitro group may also play a role in the compound’s bioactivity, possibly through redox reactions or interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[2-amino-4-(quinoxalin-2-yl)phenoxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.
Bis(quinoxalin-2-yl)phenoxy derivatives: Compounds with two quinoxaline moieties linked through a phenoxy bridge.
Uniqueness
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is unique due to the presence of both a nitro group and a quinoxaline moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-nitro-4-quinoxalin-2-ylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c25-13-14-5-8-16(9-6-14)28-21-10-7-15(11-20(21)24(26)27)19-12-22-17-3-1-2-4-18(17)23-19/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKWXGJVLVTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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